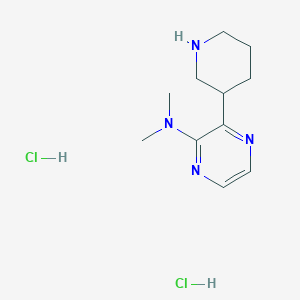

N,N-dimethyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride

CAS No.: 1361112-03-9

Cat. No.: VC2714857

Molecular Formula: C11H20Cl2N4

Molecular Weight: 279.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1361112-03-9 |

|---|---|

| Molecular Formula | C11H20Cl2N4 |

| Molecular Weight | 279.21 g/mol |

| IUPAC Name | N,N-dimethyl-3-piperidin-3-ylpyrazin-2-amine;dihydrochloride |

| Standard InChI | InChI=1S/C11H18N4.2ClH/c1-15(2)11-10(13-6-7-14-11)9-4-3-5-12-8-9;;/h6-7,9,12H,3-5,8H2,1-2H3;2*1H |

| Standard InChI Key | NHIHZQGVRHRSSE-UHFFFAOYSA-N |

| SMILES | CN(C)C1=NC=CN=C1C2CCCNC2.Cl.Cl |

| Canonical SMILES | CN(C)C1=NC=CN=C1C2CCCNC2.Cl.Cl |

Introduction

Chemical Structure and Properties

N,N-dimethyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride features a pyrazine ring attached to a piperidine moiety, with dimethylamine substitution at the 2-position of the pyrazine ring. The compound exists as a dihydrochloride salt, which enhances its stability and solubility in polar solvents compared to its free base form.

Physical and Chemical Properties

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 1361112-03-9 |

| Molecular Formula | C11H20Cl2N4 |

| Molecular Weight | 279.21 g/mol |

| IUPAC Name | N,N-dimethyl-3-piperidin-3-ylpyrazin-2-amine;dihydrochloride |

| Standard InChI | InChI=1S/C11H18N4.2ClH/c1-15(2)11-10(13-6-7-14-11)9-4-3-5-12-8-9;;/h6-7,9,12H,3-5,8H2,1-2H3;2*1H |

| Standard InChIKey | NHIHZQGVRHRSSE-UHFFFAOYSA- |

| SMILES | CN(C)C1=NC=CN=C1C2CCCNC2.Cl.Cl |

| TPSA | 41.05 |

| LogP | 1.8532 |

| H-Bond Acceptors | 4 |

| H-Bond Donors | 1 |

| Rotatable Bonds | 2 |

Table 1: Physicochemical properties of N,N-dimethyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride

Structural Features

The compound's structure involves several key features that contribute to its potential biological activity:

-

The pyrazine heterocycle provides a rigid, aromatic scaffold that can participate in π-π stacking interactions with aromatic amino acid residues in protein targets.

-

The piperidine ring introduces a basic nitrogen atom that can form hydrogen bonds and ionic interactions.

-

The dimethylamine substituent at the 2-position of the pyrazine ring adds lipophilicity and potential for additional binding interactions.

-

The dihydrochloride salt formation improves water solubility while preserving the basic character of the molecule .

These structural features collectively contribute to the compound's potential interactions with biological targets, influencing its pharmacological profile.

Research Findings

While comprehensive research on N,N-dimethyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is still emerging, the compound's structural class provides insights into potential research areas.

Structure-Activity Relationships

Research in medicinal chemistry often focuses on structure-activity relationships (SAR) of pyrazine derivatives. Key findings applicable to this compound may include:

Pharmacokinetics and Pharmacodynamics

The compound's salt form as a dihydrochloride likely influences its:

-

Improved aqueous solubility compared to the free base

-

Enhanced bioavailability in physiological systems

These properties are crucial considerations for researchers evaluating the compound's potential in drug development pipelines.

Comparison with Similar Compounds

Comparing N,N-dimethyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride with structurally related compounds provides valuable insights into structure-function relationships and potential application differences.

Structural Analogues

| Compound | Key Structural Differences | Potential Impact on Properties |

|---|---|---|

| N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride (CAS: 1361112-30-2) | Piperidine attachment at position 6 instead of position 3 on the pyrazine ring | Different spatial orientation may affect receptor binding and biological activity profiles |

| N-(piperidin-3-yl)pyrazin-2-amine | Lacks the dimethyl substitution on the amino group | Reduced lipophilicity, different hydrogen bonding capabilities, and potentially altered pharmacokinetic properties |

| N,N-dimethyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride (CAS: 1361116-10-0) | Piperidine attachment at position 4 instead of position 3 | Modified three-dimensional structure with potentially different binding profiles to biological targets |

Table 2: Comparison of N,N-dimethyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride with structural analogues

The substitution patterns and positioning of functional groups in these analogues can significantly impact their physicochemical properties, including solubility, stability, and biological activities. This structural diversity provides medicinal chemists with opportunities to fine-tune molecular properties for specific therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume